N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride
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Overview
Description
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with ethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction where 4-(trifluoromethyl)aniline reacts with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include nitro derivatives, quinone derivatives, and substituted anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to hydrophobic pockets in proteins . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline Hydrochloride: Similar structure but lacks the ethyl group.
4-Aminobenzotrifluoride Hydrochloride: Another similar compound with a trifluoromethyl group attached to the aniline ring.
Uniqueness
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the trifluoromethyl group enhances its stability and reactivity .
Properties
Molecular Formula |
C9H11ClF3N |
---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
N-ethyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6,13H,2H2,1H3;1H |
InChI Key |
SOGWMEMFOVYEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
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